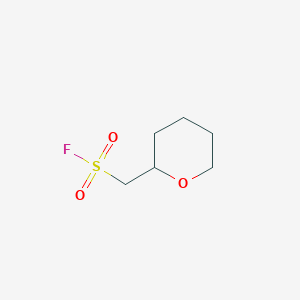

Oxan-2-ylmethanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has been compared with current methods, and it has been found to be a more efficient approach . The synthesis of fluorides has attracted attention from biologists and chemists due to the new functions and better performance that the introduction of fluorine atoms into organic compound molecules can provide .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The reactivity of sulfonyl fluorides has been leveraged by converting reversible ligands for several enzymes into irreversible covalent inhibitors .Wissenschaftliche Forschungsanwendungen

Magneto-Optical Crystals

Oxan-2-ylmethanesulfonyl fluoride can be used in the development of fluoride magneto-optical crystals . These crystals, such as CeF3, KTb3F10, and LiTbF4, exhibit advantages of wide transmittance range, high optical homogeneity, smaller thermal lensing, and weaker thermal induced depolarization effect . They are promising candidates for Faraday isolators in high-power solid-state lasers .

Water Treatment

Another application of Oxan-2-ylmethanesulfonyl fluoride is in water treatment . A research team led by Prof. Kong Lingtao from the Hefei Institutes of Physical Science of the Chinese Academy of Sciences has developed an innovative material for the efficient removal of fluoride ions from water . This newly-developed material, a La-Mg LDH/Ti3C2TX adsorption membrane, utilizes the nano confinement effect to enhance its performance .

Organic Synthesis

Oxan-2-ylmethanesulfonyl fluoride has found widespread applications in organic synthesis , chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Safety and Hazards

Eigenschaften

IUPAC Name |

oxan-2-ylmethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFMJEMGBYHGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxan-2-ylmethanesulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)

![(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2497567.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)

![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)

![[6-Ethyl-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2497579.png)